molecular formula C9H4ClN3O B11894715 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

Cat. No.: B11894715
M. Wt: 205.60 g/mol
InChI Key: XUCREYXQIDYMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often require the use of a base such as potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile.

    Reduction: Formation of 2-chloro-4-hydroxy-3,4-dihydroquinazoline-6-carbonitrile.

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and nitrile groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O/c10-9-12-7-2-1-5(4-11)3-6(7)8(14)13-9/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCREYXQIDYMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.